1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine
Overview
Description
1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine (FEPP) is a synthetic compound with a variety of applications in scientific research. FEPP is a member of the piperazine family of compounds, which are cyclic amines with a variety of industrial, pharmaceutical, and research uses. FEPP has been extensively studied for its biochemical and physiological effects, and has been used to study various biological processes.
Scientific Research Applications
Potential Antipsychotic Applications
- A study conducted by Bolós et al. (1996) explored derivatives of piperazine and piperidine, including compounds structurally related to 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine, for their potential as atypical antipsychotics. They found that these compounds showed promise in inhibiting behaviors in mice models predictive of antipsychotic efficacy (Bolós et al., 1996).
Antibacterial Properties
- Ziegler et al. (1990) synthesized a range of 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids incorporating piperazine derivatives. This study found that some of these compounds, structurally similar to this compound, showed comparable in vitro antibacterial activity to the reference compound ciprofloxacin (Ziegler et al., 1990).
Potential for Serotonin Receptor Antagonism
- Perregaard et al. (1992) synthesized a series of indoles substituted with piperazinyl and piperidinyl, related to this compound, showing potent serotonin 5-HT2 receptor affinity and potential for central serotonin receptor antagonism in rat models (Perregaard et al., 1992).
Potential in Treating Neurological Disorders
- A study by van Niel et al. (1999) on fluorinated piperidine and piperazine derivatives found compounds that maintained high affinity and selectivity for the 5-HT1D receptor. These compounds, structurally related to this compound, showed potential in treating neurological disorders through their effect on serotonin receptors (van Niel et al., 1999).
Properties
IUPAC Name |
1-(2-fluoroethyl)-4-piperidin-4-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22FN3/c12-3-6-14-7-9-15(10-8-14)11-1-4-13-5-2-11/h11,13H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOIJMGCLCNPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.